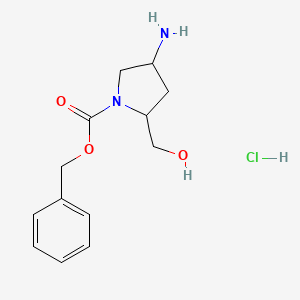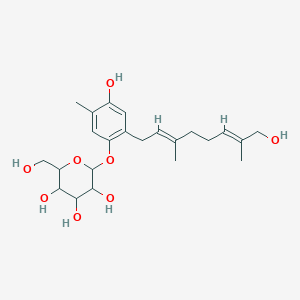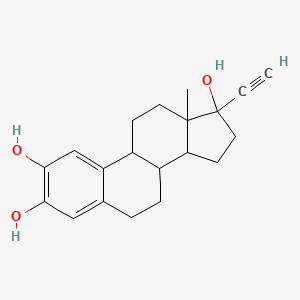
2-Hydroxy Ethynyl Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethynylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is known for its role as a metabolite of ethinylestradiol, which is commonly used in birth control pills and hormone replacement therapy . The molecular formula of 2-Hydroxyethynylestradiol is C20H24O3, and it has a molecular weight of 312.4 g/mol .
Preparation Methods
The synthesis of 2-Hydroxyethynylestradiol involves multiple steps. One common synthetic route starts with ethinylestradiol and involves the following steps :
Nitration: Ethinylestradiol is treated with nitric acid and aqueous sodium nitrite.
Reduction: The resulting product is reduced using sodium bisulfite.
Oxidation: The final step involves oxidation with sodium periodate in the presence of hydrochloric acid and acetic acid.
These steps result in the formation of 2-Hydroxyethynylestradiol with a good yield. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Chemical Reactions Analysis
2-Hydroxyethynylestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium bisulfite. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Scientific Research Applications
2-Hydroxyethynylestradiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: Studies have shown its role in the metabolism of ethinylestradiol, providing insights into estrogen metabolism.
Medicine: It is investigated for its potential effects on cardiovascular health and cancer prevention.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Hydroxyethynylestradiol involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation of estrogen-responsive genes. This interaction affects various molecular pathways, including those involved in cell proliferation and differentiation . The compound’s effects on cardiovascular health and cancer prevention are attributed to its ability to modulate these pathways.
Comparison with Similar Compounds
2-Hydroxyethynylestradiol is similar to other hydroxylated derivatives of ethinylestradiol, such as 4-Hydroxyethynylestradiol and 2-Methoxyethynylestradiol. it is unique in its specific hydroxylation pattern, which influences its biological activity and metabolism . Other similar compounds include:
4-Hydroxyethynylestradiol: Another hydroxylated derivative with different biological properties.
2-Methoxyethynylestradiol: A methoxylated derivative with potential therapeutic applications.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3 |
InChI Key |
KQJCDKMHNQVWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


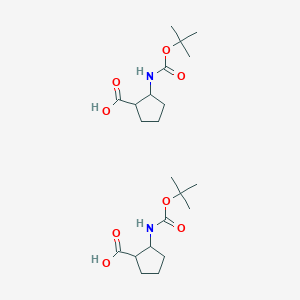
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
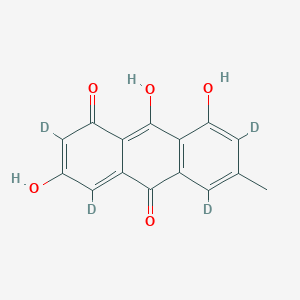


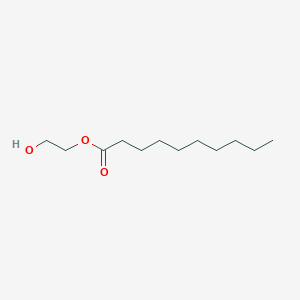
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
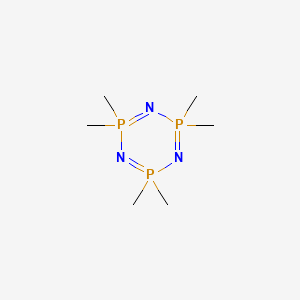
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
